molecular formula C14H21NO3 B2910808 Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate CAS No. 1801766-35-7

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate

Cat. No.: B2910808
CAS No.: 1801766-35-7
M. Wt: 251.326
InChI Key: CFRYEMWMRYFMDE-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate (CAS: 1801766-35-7) is a heterocyclic building block with a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol. It features a spirocyclic framework combining a piperidine ring fused to a cyclohexenone moiety, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom . This compound is widely utilized in medicinal chemistry for synthesizing bioactive molecules, particularly due to its rigid spirocyclic structure and the reactive 4-oxo group, which enables further functionalization. It is commercially available with ≥97% purity and is stored at 2–8°C to maintain stability .

Properties

IUPAC Name

tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRYEMWMRYFMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of spirocyclic compounds, including tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate, exhibit potential anticancer properties. These compounds can interact with various biological targets, leading to apoptosis in cancer cells. Studies have shown that modifications to the spirocyclic structure can enhance the efficacy and selectivity against specific cancer types.

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Synthetic Organic Chemistry

2.1 Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of complex molecules used in pharmaceuticals and agrochemicals. The compound's stability and reactivity make it an attractive intermediate in multi-step synthesis processes.

2.2 Reaction with Nucleophiles
The carbonyl group present in the compound can react with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This property is particularly useful in creating diverse chemical libraries for drug discovery.

Materials Science

3.1 Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its ability to participate in polymerization reactions could lead to new types of polymers with desirable mechanical and thermal properties.

3.2 Coatings and Adhesives
The compound may also be explored as an additive in coatings and adhesives due to its chemical stability and potential to enhance adhesion properties when incorporated into formulations.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CSynthetic ApplicationsSuccessfully utilized as a precursor for synthesizing novel spirocyclic compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with azaspiro[4.5]decane frameworks are pivotal in drug discovery due to their conformational rigidity and ability to mimic natural product scaffolds. Below is a detailed comparison of tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate with structurally related analogs:

Structural and Functional Group Variations

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Reference
This compound 1801766-35-7 C14H21NO3 4-oxo, Boc-protected N 251.32 Building block for kinase inhibitors, antiviral agents
Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 865626-62-6 C18H23N3O3 4-oxo, phenyl, triaza ring 329.40 Intermediate for nucleoside analogs, enzyme inhibitors
Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate 1250999-79-1 C12H19BrN2O3 Bromo, oxa-diaza ring 319.19 Cross-coupling reactions, diversification
Benzyl 1-acetoxy-4-(6-chloro-5-nitropyrimidin-4-ylamino)-8-azaspiro[4.5]dec-2-ene-8-carboxylate (Compound 9) N/A C23H25ClN6O5 Acetoxy, nitro-chloropyrimidine 524.94 Diastereoselective synthesis, antiviral candidates

Key Observations:

Functional Group Diversity: The 4-oxo group in the target compound enables ketone-specific reactions (e.g., condensations), whereas analogs like the bromo-substituted spirocycle (CAS: 1250999-79-1) are tailored for cross-coupling (e.g., Suzuki-Miyaura) .

Synthetic Utility: The Boc group in the target compound simplifies nitrogen deprotection under mild acidic conditions, whereas benzyl-protected analogs (e.g., Compound 9) require hydrogenolysis . Nitro- and amino-substituted derivatives (e.g., Compound 10 in ) are intermediates for nucleoside analogs, leveraging their pyrimidine substituents for antiviral activity .

Physicochemical Properties :

  • The phenyl-substituted triaza compound (CAS: 865626-62-6) has a higher molecular weight (329.40 vs. 251.32) and logP due to aromaticity, impacting solubility and membrane permeability .
  • Bromo-substituted analogs exhibit increased reactivity but reduced stability, requiring inert storage conditions .

Spectroscopic and Analytical Data

  • NMR: The target compound’s spirocyclic structure produces distinct <sup>1</sup>H NMR signals for the cyclohexenone protons (δ 5.5–6.5 ppm) and tert-butyl group (δ 1.4 ppm). In contrast, triaza analogs show additional downfield shifts for NH protons (δ 8–10 ppm) .
  • IR : The 4-oxo group’s carbonyl stretch (∼1700 cm<sup>-1</sup>) is consistent across analogs, while acetoxy-substituted derivatives (e.g., Compound 7 in ) exhibit ester C=O peaks at ∼1740 cm<sup>-1</sup> .

Biological Activity

Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate is an intriguing compound due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C14H21NO3
  • Molecular Weight: 251.32 g/mol
  • CAS Number: 1801766-35-7

The compound features a tert-butyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

This compound interacts with specific molecular targets, primarily enzymes and receptors involved in various biochemical pathways. Its spirocyclic structure allows for effective binding to these targets, potentially modulating their activity and influencing cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, similar to other spirocyclic compounds.
  • Receptor Modulation: It may act as a modulator for certain receptors, affecting signal transduction pathways that are crucial for cellular responses.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of spirocyclic compounds, including this compound. Preliminary results suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Escherichia coli1–4 μg/mL
Klebsiella pneumoniae1–4 μg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The structural characteristics of this compound also suggest potential anticancer properties. Research is ongoing to evaluate its effects on cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial activity of various spirocyclic compounds, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Investigation of Anticancer Properties:
    In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, with mechanisms involving mitochondrial dysfunction and apoptosis . Further research is needed to elucidate the specific pathways involved.
  • Synthesis and Structural Analysis:
    The synthesis of this compound has been optimized for efficiency in laboratory settings, allowing for more extensive biological testing . Structural analysis using techniques such as NMR and X-ray crystallography has provided insights into its binding modes with biological targets.

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